molecular formula C7H8ClF2NS B2997883 4-[(Difluoromethyl)sulfanyl]aniline hydrochloride CAS No. 477593-83-2

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride

Cat. No.: B2997883
CAS No.: 477593-83-2
M. Wt: 211.65
InChI Key: SWJSXYKJQHZHTP-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride is a chemical compound with the molecular formula C7H7NF2S·HCl. It is a derivative of aniline, where a difluoromethyl group is attached to the sulfur atom of the sulfanyl group, and the compound is further hydrochlorided. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(difluoromethyl)sulfanyl]aniline hydrochloride typically involves the reaction of 4-aminobenzenethiol with difluoromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorided to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(Difluoromethyl)sulfanyl]aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of sulfanyl groups on biological molecules.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride is similar to other sulfanyl-containing aniline derivatives, such as 2-[(difluoromethyl)sulfanyl]aniline hydrochloride and 4-(trifluoromethyl)aniline. its unique difluoromethyl group and specific structural features distinguish it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • 2-[(Difluoromethyl)sulfanyl]aniline hydrochloride

  • 4-(Trifluoromethyl)aniline

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Properties

IUPAC Name

4-(difluoromethylsulfanyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS.ClH/c8-7(9)11-6-3-1-5(10)2-4-6;/h1-4,7H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJSXYKJQHZHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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